molecular formula C22H16N6O5 B2983475 5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1190016-74-0

5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Katalognummer: B2983475
CAS-Nummer: 1190016-74-0
Molekulargewicht: 444.407
InChI-Schlüssel: JROFPENXANPCOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo[3,4-d]pyrimidin-4-one derivative characterized by a 1,3-benzodioxole-substituted 1,2,4-oxadiazole moiety at the 5-position and a 4-methoxyphenyl group at the 1-position. Pyrazolo[3,4-d]pyrimidin-4-ones are heterocyclic scaffolds known for diverse pharmacological activities, including anticancer, antifungal, and antimicrobial effects . The benzodioxole group (a methylenedioxy bridge fused to a benzene ring) is notable for enhancing metabolic stability and modulating receptor interactions, while the 1,2,4-oxadiazole ring contributes to π-π stacking interactions and improved lipophilicity . The 4-methoxyphenyl substituent may influence pharmacokinetic properties, such as solubility and membrane permeability .

Eigenschaften

IUPAC Name

5-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N6O5/c1-30-15-5-3-14(4-6-15)28-21-16(9-24-28)22(29)27(11-23-21)10-19-25-20(26-33-19)13-2-7-17-18(8-13)32-12-31-17/h2-9,11H,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROFPENXANPCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactionsCommon reagents used in these steps include organometallic catalysts and protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions

5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups .

Wissenschaftliche Forschungsanwendungen

5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological effects.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibit varied biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:

Compound Key Substituents Biological Activity Potency (IC₅₀/EC₅₀) Reference
Target Compound
(5-{[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-pyrazolo[3,4-d]pyrimidin-4-one)
1,3-Benzodioxole, 1,2,4-oxadiazole, 4-methoxyphenyl Not yet reported (theoretical: anticancer, antifungal)
10e
(3,6-Dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-one)
4-Nitrobenzylideneamino, phenyl Anticancer (MCF-7 breast adenocarcinoma) 11 µM
8IIId
(5-(2-Chloroethyl)-1-phenyl-6-(pyridin-4-yl)-pyrazolo[3,4-d]pyrimidin-4-one)
2-Chloroethyl, pyridinyl Antifungal (Valsa mali) 1.93 mg/L
Allopurinol Hypoxanthine-like structure Antigout (xanthine oxidase inhibitor)
53g
(8-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-1-yl)-pyrido[3,4-d]pyrimidin-4-one)
Benzodioxolylmethyl-piperidinyl, pyridopyrimidine Not specified (structural analogue with benzodioxole)

Key Structural and Pharmacological Insights

Substituent Impact on Activity: The 1,3-benzodioxole group in the target compound is structurally analogous to 53g and may enhance metabolic stability or receptor binding, similar to benzodioxole-containing kinase inhibitors. 4-Methoxyphenyl vs. Phenyl/Chloroethyl Groups: Methoxy groups generally improve solubility but may reduce membrane penetration compared to hydrophobic substituents like chloroethyl .

Anticancer Activity: Compound 10e (IC₅₀ = 11 µM) highlights the importance of electron-withdrawing groups (e.g., nitro) in enhancing cytotoxicity . The target compound’s benzodioxole group, a mild electron donor, may require optimization for similar potency.

Antifungal Activity :

  • The 2-chloroethyl group in 8IIId contributes to antifungal efficacy (EC₅₀ = 1.93 mg/L), suggesting that halogenated substituents enhance bioactivity against plant pathogens . The target compound’s oxadiazole moiety may offer complementary mechanisms.

Solubility and Formulation: Pyrazolo[3,4-d]pyrimidin-4-ones often exhibit poor aqueous solubility . While Allopurinol is orally bioavailable due to its polar hypoxanthine-like structure, the target compound’s benzodioxole and oxadiazole groups may necessitate nanoformulation (e.g., liposomes) for delivery .

Table: Pharmacokinetic Comparison

Property Target Compound 10e 8IIId Allopurinol
LogP (Predicted) 3.2–3.8 2.8 2.5 -0.5
Water Solubility Low Moderate Low High
Metabolic Stability High (benzodioxole) Moderate Low High

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.